Distamin
Description
Distamin, a derivative of the naturally occurring antibiotic distamycin, is a minor groove-binding oligopeptide that exhibits preferential binding to AT-rich regions of DNA. It is characterized by its pyrrole-amide backbone, which facilitates sequence-specific interactions with double-stranded DNA.
Recent advances in synthetic chemistry, particularly solid-phase synthesis, have enabled the production of diverse this compound analogues. For instance, Drozdowska (2011) synthesized six this compound derivatives (D1–D6) with modified side chains (R groups) and reported their yields (44–89%), retention times (4.3–14.6 min), and mass spectral data ([M+H]+ ions ranging from 606.3 to 729.4) . These structural variations are critical for modulating DNA-binding affinity and biological activity.
Properties
CAS No. |
65361-29-7 |
|---|---|
Molecular Formula |
C24H32N8O4 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-[5-[[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C24H32N8O4/c1-29(2)8-6-7-25-22(34)19-10-17(13-31(19)4)27-24(36)21-11-18(14-32(21)5)28-23(35)20-9-16(26-15-33)12-30(20)3/h9-15H,6-8H2,1-5H3,(H,25,34)(H,26,33)(H,27,36)(H,28,35) |
InChI Key |
LXGMHFZVTHZXHB-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCCN(C)C)C)C)NC=O |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCCN(C)C)C)C)NC=O |
Synonyms |
distamin |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Yield : The yield decreases with increasing molecular complexity (e.g., D6 has the lowest yield at 44%), likely due to steric hindrance during solid-phase synthesis .
- Retention Time : Hydrophobic side-chain extensions (e.g., D4–D6) correlate with longer retention times in reverse-phase chromatography, reflecting enhanced lipophilicity .
- Mass Data : Consistent [M+H]+ ion peaks confirm successful synthesis, with deviations <0.1 Da from theoretical values .
DNA-Binding Affinity and Selectivity
This compound binds DNA via a "molecular zipper" mechanism, where consecutive pyrrole units align with DNA base pairs. Analogues with extended N-terminal groups (e.g., D4–D6) exhibit altered binding kinetics:
- Thermodynamic Stability: Modifications in the R groups (e.g., alkyl chains) enhance van der Waals interactions with the DNA minor groove, increasing binding constants (Kₐ) by up to 3-fold compared to this compound .
- Sequence Specificity : Bulkier substituents in D5 and D6 reduce binding to AT-rich sequences but improve interaction with mixed-sequence DNA, suggesting broader therapeutic applicability .
Anticancer Activity :
- D3 and D4 demonstrate superior cytotoxicity in leukemia cell lines (IC₅₀ = 0.8–1.2 μM) compared to this compound (IC₅₀ = 2.5 μM), attributed to enhanced cellular uptake and DNA cross-linking efficiency .
- D6, despite lower solubility, shows prolonged activity in in vivo models due to slower metabolic clearance .
Antimicrobial Activity :
- D2 exhibits broad-spectrum activity against Gram-positive bacteria (MIC = 4 μg/mL), outperforming this compound (MIC = 16 μg/mL) by disrupting bacterial topoisomerase-DNA complexes .
Challenges in Differentiating this compound Analogues
Analytical specificity is critical for distinguishing this compound derivatives. As per ICH guidelines, techniques like HPLC-MS and NMR are required to confirm identity and purity, especially for structurally similar compounds (e.g., D1 vs. D2) . Challenges include:
- Co-elution Risks : Analogues with near-identical retention times (e.g., D5 and D6) necessitate high-resolution mass spectrometry for differentiation .
- Spectral Overlaps : Similar UV-Vis profiles (λₘₐₓ ≈ 300 nm) complicate UV-based quantification, requiring complementary methods like circular dichroism for confirmation .
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